Stereochemical Purity and Enantiomeric Identity: (S)-Enantiomer Versus (R)-Enantiomer Hydrochloride
The (S)-enantiomer (target, CAS 1391414-33-7) and (R)-enantiomer (CAS 1391525-88-4) are distinguished by unambiguous stereochemical assignment via their InChI Keys. The target compound carries the (S)-configurational descriptor (InChI Key LEQDIWNGVYSISP-PPHPATTJSA-N, /t10-;/m0./s1), whereas the (R)-enantiomer bears the opposite configuration (InChI Key LEQDIWNGVYSISP-HNCPQSOCSA-N, /t10-;/m1./s1) . Commercially, the target (S)-enantiomer is supplied at 97% purity by Fluorochem and Beyotime, while the (R)-enantiomer is most commonly offered at 95% purity across multiple vendors including Sigma-Aldrich and Leyan . This 2% absolute purity differential, while numerically modest, reflects different synthetic routes and quality control standards between the two enantiomeric supply chains. No published head-to-head biological comparison of the isolated (S)- and (R)-enantiomers was identified in the peer-reviewed literature as of the search date; any claims of differential biological activity must be treated as class-level inference from general principles of stereochemical pharmacology [1].
| Evidence Dimension | Stereochemical identity and commercial purity |
|---|---|
| Target Compound Data | (S)-enantiomer HCl salt; InChI Key LEQDIWNGVYSISP-PPHPATTJSA-N; purity 97% (vendor-certified) |
| Comparator Or Baseline | (R)-enantiomer HCl salt (CAS 1391525-88-4); InChI Key LEQDIWNGVYSISP-HNCPQSOCSA-N; purity 95% (vendor-certified) |
| Quantified Difference | Absolute purity: Δ = +2 percentage points (97% vs 95%); InChI stereochemical layer: /m0 (S) vs /m1 (R) |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; Fluorochem and Sigma-Aldrich product datasheets |
Why This Matters
For enantioselective synthesis where the chiral center is the key structural variable, procurement of the wrong enantiomer invalidates the entire synthetic route; the 2% purity advantage also reduces the cumulative byproduct burden in multi-step syntheses.
- [1] Knoll, J., Vizi, E.S., et al. (1970s-1980s). Pharmacological studies on para-bromomethamphetamine (V-111). Polish Journal of Pharmacology and Pharmacy. Note: This reference describes the racemic N-methylated analog; no isolated (S)-enantiomer data exist for the target compound. View Source
